Pd-Catalyzed Aminocarbonylation: 7-Bromo Outperforms 6-Bromo by 7 Percentage Points in Isolated Yield (99% vs. 92%)
In a direct head-to-head comparison within a single study, Kumar et al. (2004) evaluated the Pd-catalyzed aminocarbonylation of unprotected bromoindoles with 2-(4-fluorophenyl)ethylpiperazine as the nucleophile [1]. The 7-bromoindole substrate produced the corresponding amide product (8a) in 99% isolated yield at 100% conversion, while the 6-bromoindole substrate under identical conditions gave only 92% isolated yield (8b), also at 100% conversion [1]. The 7-bromo regioisomer also performed competitively with phenethylpiperazine (94% isolated yield, entry 5), matching or exceeding the yields obtained with 4-bromoindole (96%) and 5-bromoindole (96%) [1]. All reactions employed Pd(PhCN)₂Cl₂ (1 mol%), dppf (3 mol%), NEt₃, toluene, and CO at optimized pressure and temperature [1].
| Evidence Dimension | Isolated yield of Pd-catalyzed aminocarbonylation product with 2-(4-fluorophenyl)ethylpiperazine |
|---|---|
| Target Compound Data | 7-Bromoindole: 99% isolated yield (100% GC conversion, product 8a) |
| Comparator Or Baseline | 6-Bromoindole: 92% isolated yield (100% GC conversion, product 8b) |
| Quantified Difference | 7 percentage point advantage for the 7-bromo regioisomer (99% vs. 92%); 7% relative improvement |
| Conditions | Bromoindole (1.2 mmol), 2-(4-fluorophenyl)ethylpiperazine (1.0 mmol), Pd(PhCN)₂Cl₂ (1 mol%), dppf (3 mol%), NEt₃ (1.2 mmol), toluene (10 mL), CO atmosphere; Table 3, entries 1–2 |
Why This Matters
A 7-percentage-point yield advantage translates to higher synthetic throughput, lower cost per gram of final amide product, and reduced purification burden when sourcing the 7-bromo regioisomer for carbonylation-based library synthesis.
- [1] Kumar, K.; Zapf, A.; Michalik, D.; Tillack, A.; Heinrich, T.; Böttcher, H.; Arlt, M.; Beller, M. Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups. Organic Letters 2004, 6 (1), 7–10. Table 3, entries 1–5. View Source
